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Compound of Interest

Compound Name: Ajmalan

Cat. No.: B1240692

For researchers, scientists, and drug development professionals, a comprehensive
understanding of the spectroscopic characteristics of pharmacologically active compounds is
paramount. This in-depth technical guide provides a detailed overview of the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ajmalan, a class of
indole alkaloids with significant therapeutic potential.

This document summarizes the key spectroscopic data for Ajmaline, the parent compound of
the Ajmalan class, in clearly structured tables for easy reference and comparison.
Furthermore, it outlines detailed experimental protocols for the acquisition of this data,
providing a solid foundation for researchers to replicate and build upon these findings.

Chemical Structure of Ajmaline

The foundational structure of the Ajmalan class is represented by Ajmaline. Its complex,
polycyclic nature gives rise to a unique spectroscopic fingerprint.

Chemical structure of Ajmaline.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. The *H and 3C NMR data provide detailed information about the chemical
environment of each proton and carbon atom in the molecule.
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'H NMR Spectroscopic Data of Ajmaline

The 'H NMR spectrum of Ajmaline provides information on the chemical shift (d) and coupling
constants (J) for each proton. The data presented below was obtained in deuterochloroform
(CDCIs) at 500 MHz.
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Chemical Shift (5,

Coupling Constant

Proton Multiplicity
ppm) (3, Hz)

H-2 1.85 m
H-3 3.25 d 3.0
H-5a 2.10 m
H-5p8 2.65 m
H-6a 1.60 m
H-6p 2.05 m
H-9 7.45 d 7.5
H-10 7.10 t 7.5
H-11 7.15 t 7.5
H-12 6.70 d 7.5
H-14a 1.45 m
H-14p 1.95 m
H-15 2.30 m
H-16 1.75 m
H-17 4.43 t 7.0
H-19 1.35 m
H-20 2.95 m
H-21 4.26 d 4.5
N-CHs 2.68 S
OH 2.50 brs

13C NMR Spectroscopic Data of Ajmaline
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The 13C NMR spectrum of Ajmaline provides the chemical shift (d) for each carbon atom. The
following data was reported in a study of various ajmaline-type alkaloids.[1]

Carbon Chemical Shift (6, ppm)
C-2 65.4
C-3 45.1
C-5 52.3
C-6 22.1
C-7 56.2
C-8 134.5
C-9 125.7
C-10 121.8
C-11 129.5
C-12 111.2
C-13 145.9
C-14 33.7
C-15 35.9
C-16 34.2
C-17 77.8
C-18 13.1
C-19 29.8
C-20 60.1
C-21 72.3
N-CHs 43.2
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Infrared (IR) Spectroscopic Data

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The IR spectrum of Ajmaline exhibits characteristic absorption

bands corresponding to its various functional groups.

Wavenumber (cm~?)

Functional Group

3400-3200 (broad)

O-H stretch (hydroxyl group)

3100-3000 C-H stretch (aromatic)
2950-2850 C-H stretch (aliphatic)
1620-1580 C=C stretch (aromatic ring)
1470-1450 C-H bend (aliphatic)

1250-1000 C-N stretch, C-O stretch
750-700 C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. The mass spectrum of

Ajmaline shows a prominent molecular ion peak and several characteristic fragment ions.

m/z lon
326 [M]* (Molecular lon)
308 [M - H20]*
295 [M - CH20H]*
184 [C12H14aN]*
144 [CioHsN]*
Experimental Protocols
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The following sections detail the generalized experimental protocols for obtaining the
spectroscopic data presented above. These protocols are based on standard practices for the
analysis of indole alkaloids.

NMR Spectroscopy Protocol

Sample Preparation:

e Dissolve 5-10 mg of the Ajmaline sample in approximately 0.5-0.7 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
e Ensure the sample is free of any particulate matter.

Instrument Parameters (*H NMR):

Spectrometer: 400-600 MHz

Pulse Program: Standard single-pulse sequence (e.g., zg30)

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 16-64

Temperature: 298 K

Instrument Parameters (*3C NMR):

Spectrometer: 100-150 MHz

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-10 seconds
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e Number of Scans: 1024 or more, depending on sample concentration.

e Temperature: 298 K

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

e Thoroughly grind 1-2 mg of the Ajmaline sample with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) in an agate mortar.

o Place the resulting fine powder into a pellet-forming die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

Instrument Parameters:

e Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer
e Spectral Range: 4000-400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 16-32

e Background: A background spectrum of the empty sample compartment or a pure KBr pellet
should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Preparation:

e Dissolve a small amount of the Ajmaline sample in a suitable volatile solvent (e.g., methanol,
acetonitrile).

e The concentration should be in the range of 1-10 pg/mL.

Instrument Parameters (Electron lonization - EI):
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lonization Mode: Electron lonization (EI)

lonization Energy: 70 eV

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 50-500

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

Visualizing the Spectroscopic Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like
Ajmaline can be visualized as follows:
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General Spectroscopic Analysis Workflow

Sample Preparation

Ajmaline Sample

for NMR & MS \for IR

Dissolution in Solvent

Mass Spectrometer NMR Spectrometer

Data Analysis

Mass Spectrum NMR Spectra (1H, 13C)

Structural Elucidation

Click to download full resolution via product page

A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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